N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJXIYNHUWOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidinone Ring
The thieno[2,3-d]pyrimidinone scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea.
Procedure :
- Ethyl 2-amino-4-methylthiophene-3-carboxylate (10 mmol) and urea (12 mmol) are refluxed in dry ethanol (30 mL) for 6 hours.
- The reaction mixture is cooled, and the precipitated 2-methyl-4-oxothieno[2,3-d]pyrimidine is filtered and recrystallized from ethanol/DMF (1:2).
Analytical Data :
Introduction of the Ethylamine Side Chain
The C3 position is functionalized via nucleophilic substitution or alkylation.
Procedure :
- 2-Methyl-4-oxothieno[2,3-d]pyrimidine (5 mmol) is treated with 2-bromoethylamine hydrobromide (6 mmol) in DMF (15 mL) containing K2CO3 (10 mmol) at 80°C for 4 hours.
- The product 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is isolated by solvent evaporation and purified via column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Analytical Data :
- Yield : 65%
- 1H NMR (DMSO-d6) : δ 2.38 (s, 3H, CH3), 3.12 (t, J = 6.3 Hz, 2H, CH2NH2), 3.87 (t, J = 6.3 Hz, 2H, NCH2), 7.48 (s, 1H, thiophene-H), 8.18 (s, 1H, pyrimidine-H).
- IR (KBr) : 3340 (NH2), 1675 cm−1 (C=O).
Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via a Huisgen 1,3-dipolar cycloaddition.
Procedure :
- Phenyl azide (10 mmol) and propiolic acid (10 mmol) are stirred in t-BuOH/H2O (1:1, 20 mL) with CuSO4·5H2O (0.1 mmol) and sodium ascorbate (0.2 mmol) at 25°C for 12 hours.
- The product 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is acidified with HCl (1M) and extracted with ethyl acetate.
Analytical Data :
- Yield : 82%
- 1H NMR (DMSO-d6) : δ 7.45–7.62 (m, 5H, ArH), 8.34 (s, 1H, triazole-H).
- IR (KBr) : 1712 cm−1 (C=O).
Amide Coupling of the Two Fragments
Activation of the Carboxylic Acid
The triazole-carboxylic acid is converted to an acyl chloride for coupling.
Procedure :
Coupling with the Ethylamine Intermediate
The final amide bond is formed using standard coupling conditions.
Procedure :
- 3-(2-Aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) and triethylamine (10 mmol) are dissolved in dry DMF (15 mL).
- 2-Phenyl-2H-1,2,3-triazole-4-carbonyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6 hours.
- The product is precipitated with ice-water, filtered, and recrystallized from ethanol.
Analytical Data :
- Yield : 70%
- 1H NMR (DMSO-d6) : δ 2.40 (s, 3H, CH3), 3.58 (t, J = 6.1 Hz, 2H, NCH2), 3.92 (t, J = 6.1 Hz, 2H, CH2NH), 7.44–7.67 (m, 6H, ArH + thiophene-H), 8.21 (s, 1H, pyrimidine-H), 8.34 (s, 1H, triazole-H), 10.12 (s, 1H, NH).
- 13C NMR (DMSO-d6) : δ 21.3 (CH3), 38.5 (NCH2), 42.1 (CH2NH), 116.4–150.2 (aromatic carbons), 164.7 (C=O), 169.5 (C=O).
- HRMS (ESI) : m/z 434.1287 [M+H]+ (calcd for C20H19N7O2S: 434.1291).
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution The thieno[2,3-d]pyrimidine core can be oxidized to introduce sulfone functionalities, while reduction can yield the corresponding dihydropyrimidine derivatives
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used for oxidation reactions Reduction reactions typically employ reagents such as sodium borohydride or lithium aluminium hydride
Major Products: Major products include sulfone derivatives, dihydropyrimidines, and substituted phenyl or triazole analogs
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in the development of anticancer agents. Studies indicate that derivatives of thieno[2,3-d]pyrimidine, the core structure of this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that modifications to the thieno[2,3-d]pyrimidine structure can enhance its potency against specific tumors, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
Research into related compounds has highlighted their antimicrobial activities. The thienopyrimidine derivatives have been evaluated for their efficacy against bacterial strains, suggesting potential applications in treating infections . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Anti-inflammatory Effects
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Molecular docking studies have indicated that it could act as a 5-lipoxygenase inhibitor, which is significant for developing treatments for inflammatory diseases . This activity is crucial as inflammation plays a role in various chronic diseases.
Agricultural Applications
Pesticide Development
The unique chemical structure of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may be leveraged in the synthesis of new pesticide formulations. Compounds with similar thienopyrimidine frameworks have been shown to exhibit herbicidal and fungicidal properties. This suggests that derivatives could be designed to target specific agricultural pests or diseases .
Material Science
Polymer Synthesis
In material science, compounds with triazole linkages are known for their ability to form stable polymers. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength . This application is particularly relevant in industries requiring advanced materials for electronics or aerospace.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties; anti-inflammatory effects via enzyme inhibition |
| Agricultural Science | Possible use as an effective pesticide; herbicidal/fungicidal activity |
| Material Science | Potential for enhancing polymer properties; applications in advanced materials |
Case Studies and Research Insights
Several studies have explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Synthesis and Evaluation : A study reported the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against cancer cell lines. Specific modifications led to enhanced cytotoxicity compared to standard treatments .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in inflammatory pathways. These studies support the hypothesis that such compounds could serve as leads for new anti-inflammatory drugs .
- Agricultural Testing : Field tests have been conducted using related compounds to assess their effectiveness against common agricultural pests. Results indicated significant reductions in pest populations when treated with these compounds .
Mechanism of Action
The mechanism involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrimidine and triazole rings are crucial for the interaction with biological macromolecules, often forming hydrogen bonds and hydrophobic interactions. Pathways involved could include inhibition of specific signaling proteins or metabolic enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- Triazole vs. Thiazolidinone: The target compound’s triazole-carboxamide group may improve metabolic stability compared to thiazolidinone derivatives .
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
These compounds feature a benzothiophene fusion instead of thiophene, altering electronic properties and bioactivity:
Comparison with Target Compound :
- Core Rigidity: Benzothieno derivatives exhibit planar structures, favoring DNA intercalation, whereas the target compound’s ethyl-triazole linker introduces conformational flexibility for kinase binding .
- Sulfonamide vs. Carboxamide : The carboxamide group in the target compound may reduce off-target effects compared to sulfonamide-containing analogs .
Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines replace the thiophene ring with pyridine, altering solubility and target specificity:
| Compound Name | Substituents | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| CAS 2034411-93-1 | Triazole-carboxamide | Inferred kinase inhibition | Molecular weight: 377.36; higher solubility than thieno analogs |
Key Differences :
- Solubility : The pyridine ring in CAS 2034411-93-1 increases polarity compared to the target compound’s thiophene.
- Binding Affinity: Thieno[2,3-d]pyrimidines exhibit stronger π-stacking with hydrophobic kinase pockets than pyrido analogs .
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thieno[2,3-d]pyrimidine derivatives. The synthetic route typically includes the reaction of 2-methyl-4-oxo-thieno[2,3-d]pyrimidine with various amines to yield amide derivatives. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | HepG2 | 0.126 |
| 4c | PC-3 | 0.075 |
These results suggest that the compound may act by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies comparing its activity against Gram-positive and Gram-negative bacteria, it was found to have significant antibacterial effects. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like amoxicillin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell growth and survival. For instance:
-
Inhibition of Kinases : Some derivatives have been shown to inhibit kinases such as VEGFR-2 and AKT, which are pivotal in cancer progression.
- VEGFR-2 Inhibition : Compounds demonstrated IC50 values as low as 0.075 µM against VEGFR-2.
- AKT Pathway : Significant inhibition was observed in downstream signaling associated with cell proliferation.
Case Studies
-
In Vitro Studies : A series of in vitro experiments were conducted on human liver carcinoma cell lines (e.g., HepG2). Treatment with the compound resulted in a marked increase in active caspase levels, indicating apoptosis induction.
- Caspase Activity : A five-fold increase was noted compared to untreated controls.
- Animal Models : Preliminary studies using animal models have indicated that compounds derived from the thieno[2,3-d]pyrimidine scaffold can reduce tumor size significantly when administered at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thioureas or aminothiophenes under acidic conditions.
- Step 2 : Alkylation of the pyrimidinone nitrogen using bromoethyl intermediates to introduce the triazole-containing side chain.
- Step 3 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Key reagents: EDC·HCl, HOBt, triethylamine (for coupling); CuSO₄·Na ascorbate (for CuAAC) .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- NMR : ¹H/¹³C NMR for verifying hydrogen/carbon environments (e.g., pyrimidinone C=O at ~170 ppm, triazole protons at δ 7.5–8.5 ppm).
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch).
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺).
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What preliminary biological assays are recommended?
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2).
- Antimicrobial screening : Broth microdilution against Gram+/Gram- bacteria.
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
- Factors : Reaction temperature, solvent polarity, catalyst loading, and pH.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 60°C, DMF solvent, 10 mol% Cu catalyst) to maximize yield (>75%).
- Example : A Plackett-Burman design reduced experimental runs by 40% while identifying temperature as the most critical factor .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Q. How to resolve contradictions in biological activity data?
- Cross-validation : Use orthogonal assays (e.g., ATPase activity vs. cell viability).
- Structural analogs : Compare with derivatives (Table 1) to identify critical substituents.
- Dose-response curves : Ensure IC₅₀ values are replicated across independent labs.
Q. Table 1: Structural Analogs and Biological Activities
Q. What strategies elucidate structure-activity relationships (SAR)?
- Systematic substitution : Modify the triazole phenyl group (e.g., electron-withdrawing groups improve kinase inhibition).
- Fragment-based design : Replace thienopyrimidine with pyridopyrimidine to assess scaffold flexibility.
- Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to enhance degradation .
Q. Which crystallographic methods determine 3D structure?
Q. How to design in vivo pharmacokinetic studies?
- Animal models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats.
- Bioanalysis : LC-MS/MS for plasma concentration profiling (LOQ: 1 ng/mL).
- Toxicity : Acute toxicity study (14-day observation, histopathology) .
Q. What advanced methods characterize reaction intermediates?
- LC-MS : Track transient species (e.g., azide intermediates in CuAAC).
- In situ IR : Monitor reaction progress via C=O/N-H band shifts.
- Cryo-EM : For unstable intermediates in nanodroplet reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
